molecular formula C10H13NO2S B14810992 4-Cyclopropoxy-3-methoxy-5-(methylthio)pyridine

4-Cyclopropoxy-3-methoxy-5-(methylthio)pyridine

Cat. No.: B14810992
M. Wt: 211.28 g/mol
InChI Key: XEGQIOGJHRJYMQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine is a heterocyclic compound with the molecular formula C10H13NO2S It is characterized by the presence of a pyridine ring substituted with cyclopropoxy, methoxy, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropoxy-5-methoxy-4-(methylsulfanyl)pyridine with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

4-Cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine has several scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-5-methoxy-4-(methylsulfanyl)pyridine
  • 4-Cyclopropoxy-3-methoxy-2-(methylsulfanyl)pyridine
  • 3-Cyclopropoxy-4-methoxy-5-(methylsulfanyl)pyridine

Uniqueness

4-Cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-cyclopropyloxy-3-methoxy-5-methylsulfanylpyridine

InChI

InChI=1S/C10H13NO2S/c1-12-8-5-11-6-9(14-2)10(8)13-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

XEGQIOGJHRJYMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1OC2CC2)SC

Origin of Product

United States

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